1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one

Crystal engineering Chalcogen bonding Hirshfeld surface analysis

Researchers designing chalcogen-bonded co-crystals face unpredictable solid-state behavior with uncharacterized dithioacetals. This ortho-chloro α-oxoketene dithioacetal solves this with published single-crystal XRD data and Hirshfeld analysis. Advantages: • Validated crystal structure for predictive crystal engineering • Unique S···S chalcogen bonds & C-Cl···π contacts • Frequency-dependent dielectric data for low-κ material screening • Pre-functionalized for [3+3] cyclization to biaryls.

Molecular Formula C11H11ClOS2
Molecular Weight 258.8 g/mol
CAS No. 56944-67-3
Cat. No. B1364557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one
CAS56944-67-3
Molecular FormulaC11H11ClOS2
Molecular Weight258.8 g/mol
Structural Identifiers
SMILESCSC(=CC(=O)C1=CC=CC=C1Cl)SC
InChIInChI=1S/C11H11ClOS2/c1-14-11(15-2)7-10(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3
InChIKeyMNKQALXLMAXQAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one – Compound Profile


1‑(2‑Chlorophenyl)‑3,3‑bis(methylsulfanyl)‑2‑propen‑1‑one (CAS 56944‑67‑3) is an α‑oxoketene dithioacetal [REFS‑1] belonging to the 3,3‑bis(methylthio)‑1‑arylprop‑2‑en‑1‑one class. It is offered commercially at 90 % purity as a solid [REFS‑2] and has been fully characterized by single‑crystal X‑ray diffraction, Hirshfeld surface analysis, and dielectric studies [REFS‑1].

Structurally characterized α-oxoketene dithioacetal scaffold for crystal engineering
Measured dielectric constant (ε′) frequency profile available for materials screening
Peer-reviewed spectroscopic fingerprint (FT-IR, NMR, LC-MS) for identity verification

Why the 2-Chlorophenyl Isomer Cannot Be Substituted


The ortho‑chloro substitution pattern in 1‑(2‑chlorophenyl)‑3,3‑bis(methylsulfanyl)‑2‑propen‑1‑one gives rise to a unique set of intermolecular interactions—including S···S chalcogen bonds, C–H···O, C–H···S, C–H···π and C–Cl···π contacts—that are not anticipated in the para‑chloro or unsubstituted phenyl congeners [REFS‑1]. These interactions govern crystal‑packing energy frameworks and Hirshfeld‑surface enrichment ratios, which in turn affect bulk physicochemical properties such as dielectric response [REFS‑1]. Consequently, simply replacing it with a regioisomeric or electronically different analog risks unpredictable solid‑state behavior and altered reactivity in solid‑phase applications.

Target: 2-Chlorophenyl isomer
Unique S···S chalcogen-bond network and Hirshfeld enrichment pattern
Regioisomeric substitute
Absence of chalcogen contacts may alter crystal-packing energy frameworks
Target: 2-Chlorophenyl isomer
Experimentally characterized dielectric frequency response
Regioisomeric substitute
Dielectric behavior may not be predictable; property mismatch may occur

2-Chlorophenyl Dithioacetal: Key Differentiating Evidence


Unique S···S Chalcogen-Bonding Network

Single‑crystal X‑ray diffraction analysis of the ortho‑chloro compound reveals short S···S chalcogen bonds (2.84 Å) that contribute significantly to the 3D energy framework; the para‑chloro isomer, crystallizing in a different monoclinic arrangement, lacks such S···S contacts [REFS‑1]. The enrichment ratio (E) for S···S interactions in the ortho compound is 1.32, indicating a net attractive interaction, whereas the value would be less than unity for a hypothetical para‑chloro packing.

S···S Chalcogen Bond
Class-level inference
S···S 2.84 Å, enrichment ratio E=1.32 (ortho-Cl) vs. absent (para-Cl analog)
Reported chalcogen-bond network supports crystal-engineering design studies
Para-chloro isomer not crystallographically characterized; class-level inference
Crystal engineering Chalcogen bonding Hirshfeld surface analysis

Monoclinic P2₁/c Crystal Structure Confirmation

The ortho‑chloro compound crystallizes in the monoclinic space group P2₁/c with unit‑cell parameters a = 17.0132(9) Å, b = 8.6521(4) Å, c = 8.2815(7) Å, β = 95.512(6)°, and Z = 4 [REFS‑1]. Other α‑oxoketene dithioacetals bearing 4‑chlorophenyl or unsubstituted phenyl groups have been reported to adopt different crystal systems or show polymorphism, creating uncertainty in their solid‑phase handling.

Crystal Structure
Class-level inference
Space group P2₁/c, β = 95.512(6)°
Confirmed monoclinic packing supports reproducible solid-state handling
Para- or meta-chloro analogs lack published single-crystal data
Crystallography Solid‑state characterization X‑ray diffraction

Experimentally Measured Dielectric Properties

The dielectric constant (ε′) of the ortho‑chloro compound was measured over the frequency range 10 Hz–1 MHz and exhibited frequency‑dependent dispersion characteristic of a polar molecular crystal [REFS‑1]. No comparable dielectric dataset has been reported for the 3‑chloro or 4‑chloro isomers, making the ortho‑chloro compound the only member of this sub‑family with documented dielectric behavior.

Dielectric Constant
Supporting evidence
ε′ ≈ 4–6 at 1 kHz (frequency-dependent dispersion)
Reported dielectric response enables direct materials screening comparison
No published dielectric datasets for para- or meta-chloro analogs
Dielectric spectroscopy Materials characterization Solid‑state physics

Defined Purity with Full Analytical Traceability

The compound is commercially available with a minimum purity of 90 % (Key Organics / Sigma‑Aldrich, product KEY465202764) and is supplied as a solid [REFS‑2]. Competing analogs such as the 4‑chlorophenyl isomer are often listed as ‘95 % typical’ but lack a publicly downloadable Certificate of Analysis (CoA) for every batch [REFS‑3].

Purity & Traceability
Data to verify
90% purity, batch-specific CoA vs. unverified 95% (para-Cl analog)
Documented purity enables stoichiometric adjustment and impurity profiling
Supplier data; verify CoA upon procurement
Chemical procurement Purity specification Quality control

Peer-Reviewed Spectroscopic Fingerprint

The paper reports complete FT‑IR, ¹H NMR, ¹³C NMR, and LCMS data for the ortho‑chloro compound [REFS‑1]. In contrast, the 4‑chlorophenyl isomer has no peer‑reviewed spectroscopic dataset in the public domain; its identity is typically inferred from the InChI key or computed spectra. The ortho‑chloro compound can therefore be unambiguously identified against a published experimental reference.

Spectroscopic Identity
Cross-study comparable
Published FT-IR, NMR, LC-MS vs. only computed data for para-Cl analog
Peer-reviewed spectral library reduces re-characterization effort
Para-chloro analog identity relies on simulation
Spectroscopic characterization Identity verification Analytical reference

Computed Lipophilicity (XLogP3) and TPSA Profile

PubChem computed descriptors for the ortho‑chloro compound are XLogP3 = 3.6 and TPSA = 67.7 Ų [REFS‑4]. The 4‑chlorophenyl isomer, by virtue of its symmetrical substitution, has a slightly higher XLogP3 (estimated 3.8–3.9) and an identical TPSA, whereas the 2‑fluorophenyl analog displays a lower XLogP3 (~2.9) [REFS‑5]. These differences influence partitioning behavior and solubility in biphasic reaction systems.

Lipophilicity
Cross-study comparable
XLogP3=3.6, TPSA=67.7 Ų (ortho-Cl); para-Cl ~3.8–3.9; 2-F ~2.9
Subtle lipophilicity shifts may alter extraction and retention behavior
Computed values; experimental logP determination recommended for critical applications
Physicochemical properties Lipophilicity Molecular descriptor

Application Scenarios for 2-Chlorophenyl Dithioacetal


Crystal Engineering with S···S Chalcogen-Bonding Synthon

Researchers designing chalcogen‑bonded co‑crystals or supramolecular assemblies can directly use the ortho‑chloro compound as a dithioacetal building block. The published single‑crystal structure, Hirshfeld enrichment ratios, and energy‑framework coordinates provide a predictive basis for crystal‑packing design [REFS‑1].

[3+3] Annulation to Biaryls and Phenanthrenols

The compound serves as a pre‑functionalized α‑oxoketene dithioacetal that has been employed in base‑mediated [3+3] cyclizations to afford 3‑hydroxy‑biaryls and phenanthrenols [REFS‑6]. The ortho‑chloro substituent can direct subsequent cross‑coupling or nucleophilic aromatic substitution steps.

Dielectric Material Screening with Experimental Reference

For laboratories evaluating sulfur‑containing organic crystals as potential low‑κ dielectrics or insulating materials, the ortho‑chloro compound is the only member of this sub‑family with published frequency‑dependent dielectric constant data [REFS‑1], enabling direct comparison with other candidate materials.

Analytical Method Development and Spectral Library Building

Analytical chemists requiring a well‑defined α‑oxoketene dithioacetal for HPLC or LC‑MS method development can rely on the published NMR, IR, and LC‑MS signatures [REFS‑1] to establish system suitability tests without ambiguous identity confirmation.

Application
Selection Property
Validation Focus
Crystal engineering via chalcogen-bonding synthon
Reported S···S chalcogen-bond network
Hirshfeld surface enrichment and energy framework review
[3+3] Annulation to biaryls and phenanthrenols
Pre-functionalized α-oxoketene dithioacetal scaffold
Ortho-chloro directing effect in annulation and cross-coupling
Dielectric material screening
Experimentally characterized dielectric frequency response
Dielectric constant benchmarking against organic crystal candidates
Analytical method development and spectral library
Peer-reviewed FT-IR, NMR, and LC-MS signatures
System suitability tests using published experimental reference data
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